N-(4-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to a sulfonyl phenyl acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE typically involves a multi-step process. The initial step often includes the formation of the benzothiazole core, which is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride, followed by the acylation of the resulting sulfonamide with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with various molecular targets. It is known to inhibit acetylcholinesterase, which leads to increased levels of acetylcholine in the brain, thereby improving cognitive function. Additionally, it exhibits anti-β-amyloid aggregation properties, which are beneficial in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also feature a benzothiazole and piperazine moiety and are investigated for similar applications.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds are known for their antibacterial activity.
Uniqueness
N-(4-{[4-(12-BENZOTHIAZOL-3-YL)PIPERAZIN-1-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase and prevent β-amyloid aggregation makes it particularly valuable in the field of neurodegenerative disease research .
Properties
Molecular Formula |
C19H20N4O3S2 |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-14(24)20-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)19-17-4-2-3-5-18(17)27-21-19/h2-9H,10-13H2,1H3,(H,20,24) |
InChI Key |
FFSGPOFFPQYTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Origin of Product |
United States |
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